molecular formula C18H19N3O5S3 B2513050 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide CAS No. 923244-80-8

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide

Cat. No.: B2513050
CAS No.: 923244-80-8
M. Wt: 453.55
InChI Key: CIVJNQVWMYCZCI-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a dimethylsulfamoyl group, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of Ethanesulfonyl Group: The final step involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide
  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(methanesulfonyl)benzamide

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide is unique due to the presence of both dimethylsulfamoyl and ethanesulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 923193-23-1
  • Molecular Formula : C20H18N4O5S2
  • Molecular Weight : 458.51 g/mol
  • SMILES : O=C1CCC(=O)N1c1cccc(c1)C(=O)Nc1nc2c(s1)cc(cc2)S(=O)(=O)N(C)C

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives, including the compound , exhibit promising antitumor activity. The following points summarize key findings:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition in both two-dimensional (2D) and three-dimensional (3D) cultures .
  • Mechanism of Action : The antitumor effects are attributed to the compound's ability to intercalate into DNA or bind within the minor groove of AT-rich regions. This binding disrupts normal DNA functions, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens:

  • Testing Against Bacteria and Fungi : In vitro studies have evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The results indicate significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with comparable efficacy to established antibiotics .
  • Potential Applications : Given its dual action as an antitumor and antimicrobial agent, this compound could be developed further for therapeutic applications in treating cancers alongside bacterial infections.

Case Study 1: Antitumor Efficacy

In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound was tested for its cytotoxic effects. The results showed:

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A5495.12 ± 0.2518.34 ± 5.12
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

This data highlights a significant decrease in efficacy when transitioning from a 2D to a more physiologically relevant 3D culture system, emphasizing the need for further optimization of the compound for clinical use .

Case Study 2: Antimicrobial Testing

The antimicrobial activity was assessed using standard broth microdilution methods according to CLSI guidelines:

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus15
Escherichia coli30
Saccharomyces cerevisiae>100

These findings suggest that while the compound has notable antibacterial properties, its effectiveness against fungi may require further investigation or modification .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-6-12(10-13)17(22)20-18-19-15-9-8-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVJNQVWMYCZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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